molecular formula C17H14F2N2O2S B10953960 2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10953960
M. Wt: 348.4 g/mol
InChI Key: DNOWRQKOFFVINN-UHFFFAOYSA-N
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Description

2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a difluoromethoxyphenyl group and a tetrahydrobenzothienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothieno Core: This step involves the cyclization of a suitable precursor to form the benzothieno ring system.

    Introduction of the Difluoromethoxyphenyl Group:

    Formation of the Pyrimidinone Ring: This step involves the cyclization of the intermediate to form the pyrimidinone ring.

The reaction conditions for these steps typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as halogens or nucleophiles.

The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[4-(difluoromethoxy)phenyl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
  • 2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structure, which includes a difluoromethoxyphenyl group and a tetrahydrobenzothienopyrimidinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest for various scientific research applications.

Properties

Molecular Formula

C17H14F2N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H14F2N2O2S/c18-17(19)23-10-7-5-9(6-8-10)14-20-15(22)13-11-3-1-2-4-12(11)24-16(13)21-14/h5-8,17H,1-4H2,(H,20,21,22)

InChI Key

DNOWRQKOFFVINN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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